1-(4-FLUOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE
Overview
Description
1-(4-Fluorophenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and three phenyl groups attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with 1,2-diketones in the presence of ammonium acetate under reflux conditions Industrial production methods often employ microwave irradiation and solvent-free conditions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce partially or fully reduced imidazole derivatives .
Scientific Research Applications
1-(4-FLUOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Imidazole derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to cell death. Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE can be compared with other imidazole derivatives such as:
Flutrimazole: Another imidazole derivative with antifungal activity, but with a different substitution pattern.
Metronidazole: Known for its antibacterial and antiprotozoal properties, differing in its mechanism of action and therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2,5,6-triphenylimidazo[1,2-a]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20FN3/c30-24-16-18-25(19-17-24)33-26(21-10-4-1-5-11-21)20-32-28(23-14-8-3-9-15-23)27(31-29(32)33)22-12-6-2-7-13-22/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAWQEKIQXEKHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=C(C=C4)F)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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